

Soravtansine's Precision Assault on Folate Receptor Alpha: A Technical Guide

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Compound of Interest

Compound Name: Soravtansine

Cat. No.: B3322474

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Executive Summary

Soravtansine (formerly IMGN853) is a first-in-class antibody-drug conjugate (ADC) engineered to selectively target and eliminate cancer cells overexpressing Folate Receptor Alpha (FR α). This document provides a comprehensive technical overview of **soravtansine**'s mechanism of action, from its high-affinity binding to FR α to the intracellular delivery of its potent cytotoxic payload, DM4. We present a compilation of key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the critical pathways and workflows involved in its development. This guide is intended to serve as a resource for researchers and drug development professionals engaged in the field of targeted cancer therapeutics.

Introduction to Soravtansine and Folate Receptor Alpha

Soravtansine is an antibody-drug conjugate that consists of three main components: a humanized monoclonal antibody that specifically targets FR α , a potent microtubule-disrupting agent, DM4 (a maytansinoid derivative), and a cleavable linker that connects the antibody to the payload.^{[1][2]} The average drug-to-antibody ratio (DAR) for **soravtansine** is approximately 3.4.

Folate Receptor Alpha (FR α), a glycosylphosphatidylinositol (GPI)-anchored protein, is a high-affinity folate transporter.[1] While its expression is restricted in normal tissues, FR α is frequently overexpressed in a variety of epithelial malignancies, making it an attractive target for cancer therapy.[1] This differential expression provides a therapeutic window for targeted agents like **soravtansine**.

Table 1: Folate Receptor Alpha (FR α) Expression in Various Cancers

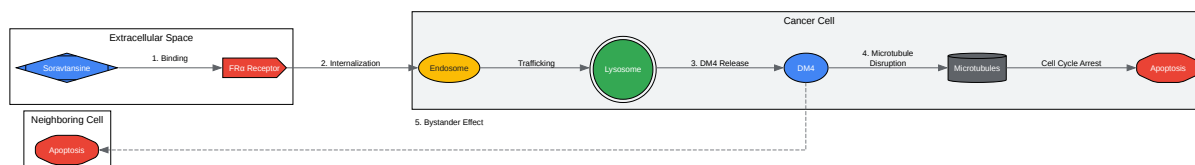
Cancer Type	Prevalence of FR α Expression	Citation
Ovarian Cancer	76-89%	[3]
Non-Small Cell Lung Cancer	14-74%	[3]
Mesothelioma	72-100%	[3]
Endometrial Cancer	20-50%	[3]
Triple-Negative Breast Cancer	35-68%	[3]

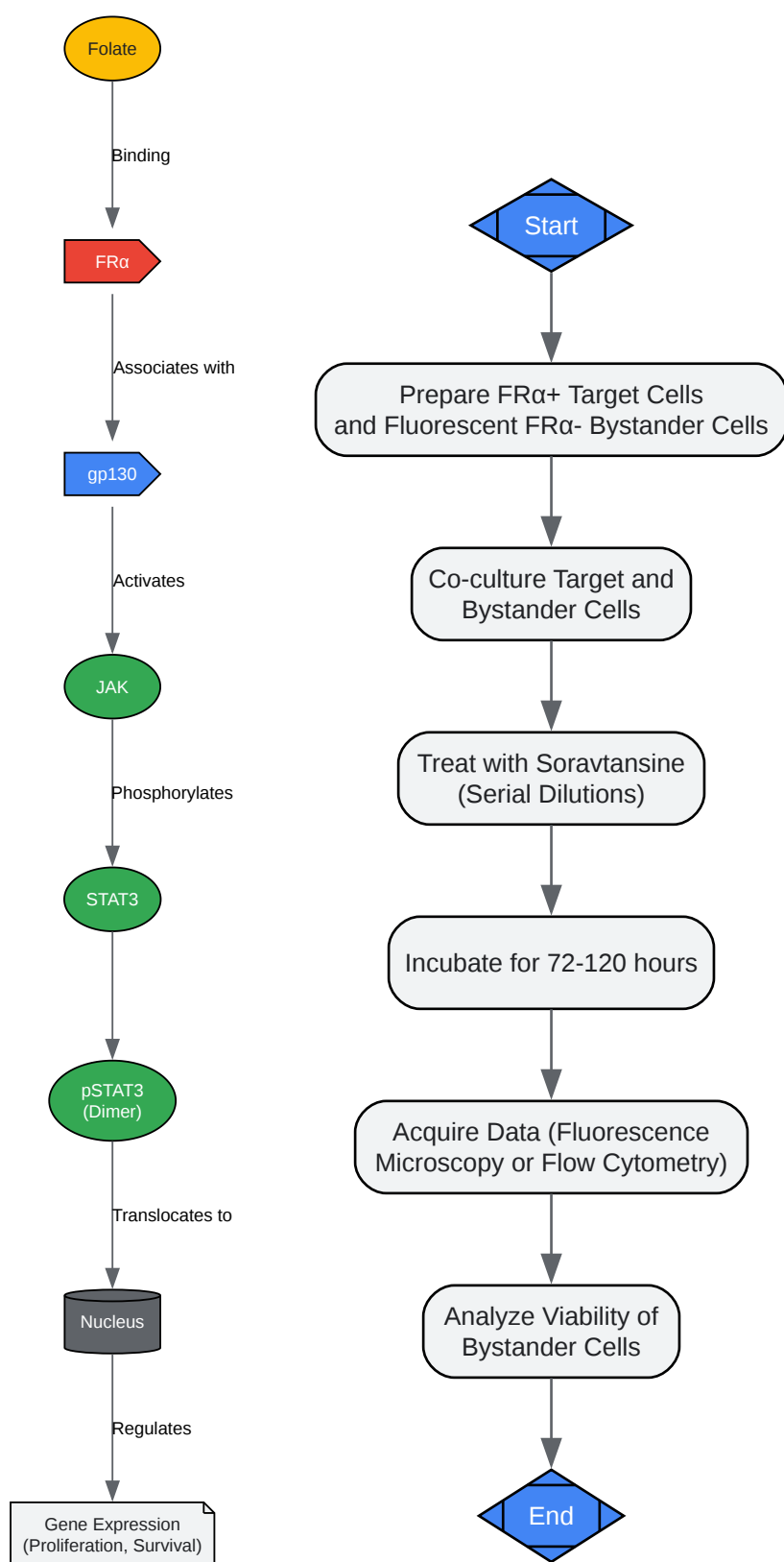
Mechanism of Action

The therapeutic action of **soravtansine** is a multi-step process that leverages the specific biology of FR α -expressing cancer cells.

- **Binding:** The monoclonal antibody component of **soravtansine** binds with high affinity to FR α on the surface of tumor cells.
- **Internalization:** Upon binding, the **soravtansine**-FR α complex is internalized by the cell through receptor-mediated endocytosis.[3]
- **Payload Release:** Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic payload, DM4.[3]
- **Cytotoxicity:** The released DM4 binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[3][4]

- Bystander Effect: The DM4 payload and its metabolites are membrane-permeable, allowing them to diffuse into neighboring cancer cells, regardless of their FR α expression status, and induce cell death. This "bystander effect" is crucial for efficacy in heterogeneous tumors.[\[2\]](#)[\[3\]](#)





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